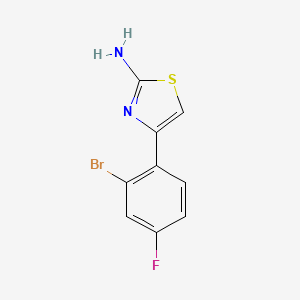

4-(2-Bromo-4-fluorophenyl)thiazol-2-amine

Description

Significance of Thiazole (B1198619) Scaffolds in Modern Research Chemistry

Thiazole and its derivatives are of paramount importance in contemporary chemical research, largely due to their versatile biological activities. chemhelpasap.comscholarsresearchlibrary.com The thiazole ring is a key structural component in numerous natural products, including vitamin B1 (thiamine), and is present in a variety of synthetic drugs. chemhelpasap.com Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antiviral properties. scholarsresearchlibrary.comnih.gov This broad range of activities has cemented the thiazole scaffold as a critical pharmacophore in drug discovery and development. nih.govnih.gov

Contextualization of Aryl-Substituted Thiazol-2-amines in Chemical and Biological Investigations

Within the vast family of thiazole derivatives, aryl-substituted thiazol-2-amines are a particularly significant subclass. The presence of an aromatic ring at the 4-position of the thiazole core and an amino group at the 2-position creates a molecule with a rich potential for forming diverse derivatives and exhibiting a range of biological effects. nih.gov The amino group serves as a key functional handle for further chemical modifications, allowing for the synthesis of libraries of compounds for screening. researchgate.net Research has shown that the nature and substitution pattern of the aryl ring can significantly influence the biological activity of these compounds. nih.gov

Research Trajectory and Current Interest in 4-(2-Bromo-4-fluorophenyl)thiazol-2-amine

While extensive research exists for the broader class of 2-aminothiazoles, specific studies focusing solely on this compound are not widely documented in publicly available literature. The interest in this particular compound stems from the unique combination of its structural features: the 2-aminothiazole (B372263) core, known for its diverse bioactivities, and the 2-bromo-4-fluorophenyl substituent. The presence of halogen atoms (bromine and fluorine) on the phenyl ring can significantly alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological interactions.

The primary method for the synthesis of 4-aryl-2-aminothiazoles is the Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.com This versatile reaction involves the condensation of an α-haloketone with a thiourea (B124793). chemhelpasap.comsynarchive.com In the case of this compound, the likely synthetic precursor would be 2-bromo-1-(2-bromo-4-fluorophenyl)ethanone.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 886495-00-7 |

| Molecular Formula | C₉H₆BrFN₂S |

| Molecular Weight | 273.13 g/mol |

| SMILES Code | NC1=NC(C2=CC=C(F)C=C2Br)=CS1 |

Data for this table is based on publicly available chemical database information.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromo-4-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2S/c10-7-3-5(11)1-2-6(7)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRWENGYZYMRSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269509 | |

| Record name | 4-(2-Bromo-4-fluorophenyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886495-00-7 | |

| Record name | 4-(2-Bromo-4-fluorophenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886495-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromo-4-fluorophenyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Solid State Characterization of 4 2 Bromo 4 Fluorophenyl Thiazol 2 Amine

Applications of Spectroscopic Analysis in Structural Confirmation

Spectroscopic methods are fundamental in confirming the identity and structural features of a synthesized molecule. Techniques such as NMR, IR, and Raman spectroscopy each provide unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the proton (¹H) and carbon (¹³C) skeletons of a molecule. For 4-(2-Bromo-4-fluorophenyl)thiazol-2-amine, specific chemical shifts (δ) and coupling constants (J) would confirm the precise arrangement of atoms.

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring and the single proton on the thiazole (B1198619) ring. The -NH₂ protons would likely appear as a broad singlet. The protons on the fluorophenyl ring would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR: The carbon spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The carbon atoms bonded to electronegative atoms (N, S, F, Br) would appear at characteristic chemical shifts. For similar 2-aminothiazole (B372263) derivatives, the thiazole carbons typically resonate around δ 100-170 ppm. nih.gov

Anticipated NMR Data This table is a hypothetical representation based on typical values for similar structures.

| Nucleus | Anticipated Chemical Shift (δ, ppm) | Structural Assignment | Key Features |

|---|---|---|---|

| ¹H | ~7.0 - 8.0 | Aromatic (Phenyl) Protons | Complex multiplets due to H-H and H-F coupling. |

| ¹H | ~6.5 - 7.5 | Thiazole C5-H | Singlet. |

| ¹H | Broad singlet | Amine (-NH₂) Protons | Chemical shift can vary with solvent and concentration. |

| ¹³C | ~168 | Thiazole C2 (bonded to N) | - |

| ¹³C | ~148 | Thiazole C4 (bonded to phenyl) | - |

| ¹³C | ~105 | Thiazole C5 | - |

| ¹³C | ~115 - 165 | Aromatic (Phenyl) Carbons | Signals will show splitting (doublets) due to C-F coupling. The carbon bonded to fluorine will show the largest coupling constant. |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group "fingerprint."

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine (typically around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=N and C=C stretching within the thiazole and phenyl rings (1500-1650 cm⁻¹), and strong bands corresponding to C-F and C-Br stretching at lower wavenumbers. researchgate.net For related 4-(4-bromophenyl) thiazol-2-amine structures, N-H stretching of the NH₂ group and C-Br stretching are observed around 3429 cm⁻¹ and 569 cm⁻¹, respectively. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-S bonds in the thiazole ring, which can be weak in the IR spectrum.

Characteristic Vibrational Frequencies This table is a hypothetical representation based on typical values for similar structures.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=N / C=C Ring Stretch | 1500 - 1650 | IR, Raman |

| C-F Stretch | 1000 - 1400 | IR |

| C-S Stretch | 600 - 700 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR |

Mass Spectrometric Techniques for Molecular Integrity and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₆BrFN₂S), the high-resolution mass spectrum would confirm its elemental composition. A key feature would be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da.

The fragmentation pattern upon electron impact would likely involve cleavage of the thiazole ring and loss of small molecules or radicals. Common fragmentation pathways for related heterocyclic systems include the loss of HCN, H₂S, or cleavage at the bond between the phenyl and thiazole rings. sapub.org

Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₆BrFN₂S |

| Monoisotopic Mass | 273.9473 u |

| Key Molecular Ion Peaks (m/z) | ~274 [M]⁺ and ~276 [M+2]⁺ |

| Common Fragmentation Pathways | Loss of Br, cleavage of the thiazole ring. |

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

X-ray analysis would reveal the dihedral angle between the planes of the phenyl and thiazole rings, which is a critical conformational parameter. In similar structures, like N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide, the molecule is not entirely planar, with significant dihedral angles observed between the different ring systems. researchgate.net The precise bond lengths of C-Br, C-F, C-S, and C-N bonds would be determined and could be compared to theoretical values from computational models.

Understanding the crystal packing is crucial for predicting the material's physical properties. The analysis would identify intermolecular interactions, such as hydrogen bonds involving the amine (-NH₂) group as a donor and the thiazole nitrogen atom as an acceptor. Other non-covalent interactions, like π-π stacking between the aromatic rings and halogen bonding involving the bromine atom, would also be quantified. researchgate.netmdpi.com These interactions dictate the formation of the supramolecular architecture, influencing properties like melting point and solubility.

Studies on Polymorphism and Solid-State Forms

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of specific research focused on the polymorphism and diverse solid-state forms of the chemical compound This compound . Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science, as different polymorphs can exhibit distinct physical and chemical properties, including solubility, melting point, and stability.

Despite the synthesis and availability of This compound , as evidenced by its listing in various chemical supplier databases, dedicated studies to identify and characterize its potential polymorphic forms have not been published in the accessible scientific domain. Standard analytical techniques typically employed in such studies include single-crystal and powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solid-state nuclear magnetic resonance (ssNMR) spectroscopy. However, no such data for this specific compound is currently available in the public research space.

While research has been conducted on the crystal structures of other structurally related thiazole derivatives, these findings cannot be extrapolated to predict the solid-state behavior of This compound . The specific substitution pattern of the bromo and fluoro groups on the phenyl ring, combined with the amine group on the thiazole moiety, creates a unique set of intermolecular interactions that would govern its crystal packing and potential for polymorphism.

The investigation into the polymorphic landscape of a compound is a resource-intensive endeavor that is often undertaken when a compound shows significant promise for a specific application, for instance as an active pharmaceutical ingredient. The lack of published studies on the polymorphism of This compound may suggest that it has not yet been a primary candidate for such in-depth solid-state characterization.

Therefore, a detailed discussion, including data tables and in-depth research findings on the polymorphism of This compound , cannot be provided at this time due to the absence of foundational research in this specific area. Future research initiatives would be necessary to explore and characterize the solid-state forms of this compound.

Computational and Theoretical Investigations of 4 2 Bromo 4 Fluorophenyl Thiazol 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure

No published data is available.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

No published data is available.

Molecular Electrostatic Potential Mapping

No published data is available.

Molecular Dynamics Simulations for Conformational Landscape Exploration

No published data is available.

Molecular Docking Studies for Ligand-Target Interactions

No published data is available.

Prediction of Binding Modes and Affinities with Biological Macromolecules

No published data is available.

Identification of Key Interacting Residues and Binding Site Characteristics

No published data is available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a compound's efficacy or potency, QSAR models can furnish predictive insights, guiding the rational design of novel molecules with enhanced therapeutic potential. Although specific QSAR studies on 4-(2-Bromo-4-fluorophenyl)thiazol-2-amine are not extensively documented in publicly available literature, the principles of QSAR modeling, as applied to the broader class of thiazole (B1198619) derivatives, provide a robust framework for predicting its biological activities.

QSAR studies on related 2,4-disubstituted thiazoles have demonstrated the utility of this approach in predicting antimicrobial activity. For instance, research has shown that molecular descriptors such as the molecular connectivity index and Kier's shape index are pivotal in determining the antimicrobial efficacy of these compounds. researchgate.net These models suggest that the size, shape, and electronic nature of the substituents on the thiazole ring significantly influence the interaction with microbial targets.

The development of a QSAR model typically involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. For a study involving this compound, this would include a range of analogues with different substituents on the phenyl ring and the thiazole core.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series using specialized software.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are employed to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For antimicrobial thiazole derivatives, 2D-QSAR models have been developed that show a high degree of correlation between descriptors related to hydrogen count and hydrophilicity and the observed biological activity. researchgate.net In one such study, the model's predictivity was confirmed with a high correlation coefficient (q² = 0.950) and a predictive r² of 0.877. researchgate.net Similarly, 3D-QSAR models, which consider the three-dimensional properties of the molecules, have indicated that electrostatic effects are a dominant factor in determining binding affinities. researchgate.net

The insights gleaned from such QSAR models are invaluable for the prospective design of more potent analogues of this compound. For example, if a QSAR model indicates that increased hydrophobicity at a particular position enhances activity, new derivatives can be synthesized with lipophilic substituents at that site. Conversely, if steric hindrance is predicted to be detrimental, smaller functional groups would be favored.

The table below illustrates the types of molecular descriptors that would be relevant in a QSAR study of this compound and its analogues, along with their potential influence on biological activity based on studies of related thiazoles.

| Descriptor Category | Specific Descriptor Example | Potential Impact on Biological Activity of Thiazole Derivatives |

| Electronic | Dipole Moment | Influences polar interactions with the target receptor. |

| Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. | |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. | |

| Steric | Molar Refractivity (MR) | Describes the volume occupied by the molecule or a substituent. |

| Kier's Shape Indices (κ) | Quantify different aspects of molecular shape. researchgate.net | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes. |

| Topological | Molecular Connectivity Indices (χ) | Describe the degree of branching and connectivity of atoms in the molecule. researchgate.net |

Furthermore, QSAR models can be tailored to predict various biological endpoints, including but not limited to, antibacterial, antifungal, anticonvulsant, and anticancer activities, all of which have been reported for various thiazole derivatives. nih.govnih.govmdpi.com For instance, QSAR studies on thiazolidin-4-one derivatives, which share a structural relationship with thiazoles, have identified key descriptors for anti-tubercular activity. nih.gov

The following table provides a hypothetical representation of a QSAR data set for a series of 4-phenylthiazol-2-amine derivatives, illustrating the relationship between selected descriptors and biological activity.

| Compound | Substituent (R) | LogP | Molar Refractivity (MR) | Biological Activity (pIC50) |

| 1 | H | 2.5 | 50.2 | 5.1 |

| 2 | 4-Cl | 3.2 | 55.3 | 5.8 |

| 3 | 4-F | 2.7 | 50.1 | 5.4 |

| 4 | 4-Br | 3.4 | 58.1 | 6.0 |

| 5 | 4-CH3 | 3.0 | 54.8 | 5.6 |

| 6 | 2-Br, 4-F | 3.6 | 59.0 | 6.2 |

Antimicrobial Activity Research

Thiazole-containing compounds have been a cornerstone in the development of antimicrobial agents, with derivatives demonstrating efficacy against both bacteria and fungi. researchgate.netjocpr.commdpi.com Their mechanisms of action are diverse, ranging from the inhibition of essential microbial enzymes to the disruption of cellular structures. mdpi.comnih.gov

Antibacterial Mechanisms of Action (e.g., Enzyme Inhibition, Cell Membrane Disruption)

The antibacterial effects of thiazol-2-amine derivatives are often attributed to their ability to interfere with critical bacterial processes. A primary mechanism is the inhibition of type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to the cessation of DNA synthesis and ultimately, cell death. nih.gov For instance, certain 4,5,6,7-tetrabromobenzotriazole derivatives bearing a 2-aminothiazole (B372263) moiety have shown potent inhibitory activity against E. coli DNA gyrase and topoisomerase IV. nih.gov

Additionally, the amphiphilic nature of some thiazole derivatives facilitates their interaction with and disruption of bacterial cell membranes. mdpi.com This property allows the molecules to embed within the lipid bilayer, leading to increased permeability, leakage of essential cytoplasmic contents, and a breakdown of cellular integrity. mdpi.com The lactoperoxidase (LPO) enzyme, which is part of the natural antimicrobial defense system in mammals, has also been identified as a target for some 2-aminothiazole compounds. For example, 2-Amino-4-(4-chlorophenyl)thiazole was found to be a potent competitive inhibitor of bovine LPO. scispace.com

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazolyl-thiourea derivative (with 3-chloro-4-fluorophenyl) | S. aureus and S. epidermidis | 4 to 16 µg/mL | mdpi.com |

| Piperazinyl 2-aminothiazole derivative | Methicillin-resistant S. aureus (MRSA) | 4 µg/mL | mdpi.com |

| Piperazinyl 2-aminothiazole derivative | E. coli | 8 µg/mL | mdpi.com |

Antifungal Mechanisms of Action

The antifungal activity of thiazole derivatives often mirrors that of azole-class drugs by targeting ergosterol biosynthesis. mdpi.comnih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane fluidity and function. Thiazole compounds can inhibit the enzyme lanosterol 14α-demethylase (CYP51), a key catalyst in the ergosterol pathway. mdpi.comnih.gov This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death. nih.gov Molecular docking studies have supported the potential of 2-amino-4,5-diarylthiazole derivatives to bind to and inhibit lanosterol 14α-demethylase. nih.gov

Another identified mechanism is the induction of oxidative stress. The compound (4-phenyl-1,3-thiazol-2-yl) hydrazine has been shown to elevate levels of reactive oxygen species (ROS) in Candida albicans. frontiersin.org This increase in ROS leads to oxidative damage of cellular components and can trigger apoptosis, contributing to the compound's antifungal effect. frontiersin.org

| Compound | Fungal Strain | Activity (MIC80) | Reference |

|---|---|---|---|

| Demethylated 2-amino-4,5-diarylthiazole derivative (5a8) | Candida albicans | 9 µM | nih.gov |

Modulation of Microbial Resistance Mechanisms

The rise of antibiotic resistance necessitates the development of compounds that can overcome or circumvent these defense mechanisms. Some thiazole derivatives have shown potential in this area by targeting bacterial efflux pumps. nih.gov Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and effectiveness. Molecular docking studies have suggested that certain thiazole-based inhibitors can bind to the AcrB component of the AcrAB-TolC efflux pump system in E. coli, potentially restoring susceptibility to other antibiotics. nih.gov

Antineoplastic and Antiproliferative Activity Investigations

The 2-aminothiazole core is a key feature in several anticancer agents, and numerous derivatives have been investigated for their potent antiproliferative effects against a variety of cancer cell lines. nih.govmdpi.com Their mechanisms often involve the targeted disruption of cell signaling pathways that are critical for cancer cell growth and survival.

Modulation of Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Perturbation)

A primary mechanism by which thiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. researchgate.netukrbiochemjournal.orgnih.gov Studies have shown that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis. nih.govfrontiersin.org This is often characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govukrbiochemjournal.org This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and the activation of executioner caspases, such as caspase-3. nih.govresearchgate.netukrbiochemjournal.org Activated caspase-3 then cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the dismantling of the cell. ukrbiochemjournal.org

In addition to inducing apoptosis, thiazole derivatives frequently cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. researchgate.netmdpi.comnih.gov Depending on the specific derivative and cell line, arrest can occur at different phases. For example, some compounds cause an accumulation of cells in the G1 or G1/S phase, while others induce arrest at the G2/M checkpoint. researchgate.netmdpi.com This perturbation of the cell cycle halts proliferation and can ultimately lead to cell death. researchgate.net

Identification and Validation of Protein and Enzyme Targets (e.g., CDK2, KPNB1)

The antiproliferative activities of thiazol-2-amines are linked to their ability to inhibit specific protein and enzyme targets crucial for cancer progression.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, particularly the G1/S transition. researchgate.netnih.gov Overexpression or dysregulation of CDK2 is common in many cancers. Several 2-aminothiazole derivatives have been identified as potent and selective inhibitors of CDK2. nih.govresearchgate.netnih.gov By binding to the ATP-binding pocket of CDK2, these inhibitors prevent the phosphorylation of its substrates, such as the retinoblastoma protein (Rb). nih.govresearchwithrutgers.com This inhibition halts cell cycle progression and suppresses tumor cell proliferation. nih.gov The compound SNS-032 (formerly BMS-387032), a 2-aminothiazole derivative, was identified as a selective CDK2 inhibitor with an IC50 of 48 nM. nih.gov

Karyopherin Subunit Beta-1 (KPNB1): KPNB1, also known as importin β1, is a nuclear transport receptor that is overexpressed in various cancers and plays a role in cell proliferation and mitosis. nih.govresearchgate.net The aminothiazole derivative (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide was found to be a potent inhibitor of KPNB1, with a strong binding affinity (Kd of ~20 nM). nih.govresearchgate.netdntb.gov.ua By inhibiting KPNB1, this compound disrupts the nuclear import of key proteins involved in cell growth and survival, such as EGFR and STAT3, leading to its anticancer effects. nih.govresearchgate.net

| Compound | Target Cell Line/Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| SNS-032 | CDK2/cycE | 48 nM | nih.gov |

| SNS-032 | A2780 (ovarian carcinoma) | 95 nM | nih.gov |

| TH-39 | K562 (leukemia) | 0.78 µM | nih.gov |

| Compound 4c (thiazole derivative) | MCF-7 (breast cancer) | 2.57 µM | mdpi.com |

| Compound 4c (thiazole derivative) | VEGFR-2 | 0.15 µM | mdpi.com |

| Compound 5c (bis-thiazole derivative) | Hela (cervical cancer) | 0.6 nM | frontiersin.org |

| Compound 5f (bis-thiazole derivative) | KF-28 (ovarian cancer) | 6 nM | frontiersin.org |

An in-depth examination of the biological activities of this compound and its structural analogs reveals a class of compounds with significant therapeutic potential. Mechanistic research has uncovered their involvement in complex cellular processes, ranging from redox modulation and mitochondrial function to the intricate pathways of inflammation and host-pathogen interactions. This article delves into the specific mechanisms underlying the diverse biological effects of these thiazol-2-amine derivatives.

3 Mechanisms of Reactive Oxygen Species (ROS) Generation and Mitochondrial Membrane Potential Dysregulation

While many 2-aminothiazole derivatives have been investigated for their antioxidant and radical-scavenging properties, research also points to their ability to influence cellular redox status and mitochondrial function through other mechanisms. nih.govresearchgate.netnih.gov The precise mechanisms by which specific thiazol-2-amines might induce Reactive Oxygen Species (ROS) are complex and can be context-dependent. In general, drug-induced ROS generation can stem from interference with the mitochondrial electron transport chain, leading to an increase in electron leakage and the subsequent formation of superoxide radicals. dovepress.commdpi.com

Although direct evidence for ROS generation by this compound is not extensively detailed, studies on related heterocyclic compounds suggest potential interactions with mitochondrial components. For instance, some neuroleptic agents with structural similarities have been shown to disrupt mitochondrial energy production by inhibiting oligomycin-sensitive ATPase, which could indirectly affect the cellular redox environment. nih.gov

Furthermore, research on certain 2-aminothiazole-flavonoid hybrid compounds has demonstrated an impact on mitochondrial morphology. In glioblastoma cells, lead compounds from this class were found to induce increased fission of the mitochondrial network. nih.gov Mitochondrial dynamics, including the balance between fission and fusion, are intrinsically linked to mitochondrial health, ATP production, and the control of apoptosis. Dysregulation of these processes can lead to mitochondrial membrane potential collapse and the release of pro-apoptotic factors. The disruption of mitochondrial function is a key factor in several pathological conditions and a target for therapeutic intervention. mdpi.com

Structure Activity Relationship Sar and Pharmacophore Modeling for Thiazol 2 Amine Derivatives

Influence of Substituent Modifications on Biological Activity

The therapeutic potential of the 4-phenylthiazol-2-amine core can be finely tuned by altering the substituents on both the phenyl ring and the thiazole (B1198619) nucleus.

Halogenation of the phenyl ring is a common strategy to modulate the biological activity of thiazole derivatives. The position and nature of the halogen atom can significantly influence the compound's potency and target selectivity.

Research indicates that the presence of electron-withdrawing groups, such as halogens, on the phenyl ring often enhances biological activity. rsc.org For instance, in a series of 2-aminothiazole (B372263) derivatives, the introduction of a bromo group at the C5-position of the thiazole ring resulted in compounds with IC₅₀ values in the micromolar range against certain cancer cell lines. nih.gov In other studies, SAR analyses have shown that bromo-substituted compounds exhibit superior antifungal activity. nih.gov

Specifically concerning the phenyl ring, the position of halogen substitution is critical. Studies on various thiazole derivatives have shown that meta-halogen substitutions on the phenyl ring can lead to better antitumor activity compared to other positions. nih.gov For example, the anticancer activity of chloro-substituted derivatives followed the order: m-Cl > 3,4-Cl₂ > 2,4-Cl₂. nih.gov

Fluorine substitutions also play a vital role. A 4-fluorophenyl group is a common moiety in bioactive thiazole derivatives. mdpi.com The presence of a fluoro group, often in combination with another halogen like chlorine, has been shown to have a marked positive influence on antibacterial activity. researchgate.net In some series, a double 4-fluorophenyl substitution was associated with activity against specific bacterial and fungal strains. nih.gov The combination of a bromo group at the ortho-position and a fluoro group at the para-position, as seen in the title compound, suggests a strategy aimed at leveraging both steric and electronic effects to optimize interactions with biological targets.

| Halogen/Position | Observed Effect on Activity | Compound Series/Target | Reference |

|---|---|---|---|

| Bromo (Thiazole C5) | Increased anticancer activity (IC₅₀: 6.61-9.34 µM) | 4,5,6,7-tetrahydrobenzo[d]thiazoles | nih.gov |

| Bromo (Phenyl) | Best antifungal activity | Thiazole-triazole derivatives | nih.gov |

| Chloro (Phenyl meta) | Superior antitumor activity | 2-aminoacetamide thiazoles | nih.gov |

| Fluoro (Phenyl para) | Essential for activity against specific strains | Phenyl-1,2,3-triazolyl-thiazoles | nih.gov |

| 3-Chloro-4-fluoro (Phenyl) | Marked influence on antibacterial activity | 4-thiazolidinones | researchgate.net |

Beyond simple halogenation, a wide range of substituents on the aryl ring can dictate the biological potency and selectivity of thiazol-2-amine derivatives. The electronic nature (electron-donating vs. electron-withdrawing) and steric properties of these groups are key determinants of activity.

Electron-withdrawing groups, in general, tend to enhance antimicrobial and anticancer activities. rsc.org For example, a trifluoromethyl group (CF₃), a strong electron-withdrawing group, on the phenyl ring has been shown to favor both antibacterial and antifungal activities. nih.gov Similarly, nitro groups (NO₂) also significantly boost antimicrobial effects. rsc.org

Conversely, electron-donating groups can have varied effects. While a strong electron-donating hydroxyl group (-OH) at the para-position of the phenyl ring was found to be beneficial for the cytotoxic effects of some thiazole derivatives, methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups sometimes led to decreased activity. nih.gov The presence of a 3,4,5-trimethoxyphenyl group, however, is a well-known pharmacophore in potent tubulin polymerization inhibitors like Combretastatin A-4, and its incorporation into thiazole structures has yielded highly active anticancer agents. nih.gov

The selectivity of these compounds can also be tuned. In one study, replacing a pyrimidin-4-ylamino core with an acetylamide group drastically cut activity against solid tumors but conferred high selectivity for human K563 leukemia cells. nih.gov

| Substituent (Aryl Ring) | Position | Observed Effect on Activity | Compound Series/Target | Reference |

|---|---|---|---|---|

| Trifluoromethyl (CF₃) | - | Favored antibacterial and antifungal activity | Thiazole-triazole derivatives | nih.gov |

| Nitro (NO₂) | meta or para | Substantial antimicrobial activity | Pyrazolyl–thiazole derivatives | rsc.org |

| Hydroxyl (OH) | para | Beneficial for cytotoxic activity | β-pinene-based thiazoles | nih.gov |

| Methoxy (OCH₃) | - | Moderate or decreased activity | β-pinene-based thiazoles | nih.gov |

| 3,4,5-Trimethoxy | - | Potent tubulin polymerization inhibition | Combretastatin A-4 analogues | nih.gov |

Modifications at the 2-amino group of the thiazole ring (N-derivatization) are a critical aspect of SAR studies, significantly impacting biological outcomes. Common modifications include acylation, alkylation, and the formation of ureas and acetamides.

In several studies, N-acylation has been shown to produce potent inhibitors. For example, N-Acyl-2-aminothiazoles have been identified as potent and selective cyclin-dependent kinase 2 (CDK2) inhibitors with antitumor activity. nih.gov The length of the acyl chain can also be a factor; introducing a 3-propanamido function (-CO(CH₂)₂CH₃) improved activity more than a 2-acetamido moiety (-COCH₃). nih.gov However, in other contexts, converting the 2-amino group to a 2-amide can reduce activity. nih.gov

N-alkylation also influences potency. In a series of tubulin inhibitors, the order of potency at the C2-position was found to be NHCH₃ > CH₃ > N(CH₃)₂. nih.gov A single N-methylamino substituent significantly improved antiproliferative activity compared to the unsubstituted amino counterparts, while increasing the steric bulk to an N,N-dimethylamino group caused a substantial decrease in activity. nih.gov

The formation of more complex side chains, such as 2-aminoacetamides, has also been explored. In these series, only derivatives containing a morpholino or N-phenylpiperazino group showed activity against certain leukemia cell lines, with the N-phenylpiperazino compound being more active. nih.gov These findings highlight that the 2-amino position is a key site for introducing diverse chemical functionalities to modulate the pharmacological profile of thiazole derivatives. researchgate.netnih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry tactics used to discover novel chemical entities with improved drug-like properties while retaining the desired biological activity. nih.gov

Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to similar biological effects. A common strategy in thiazole chemistry is the replacement of an amide bond, which can be susceptible to metabolic hydrolysis, with a more stable heterocyclic ring. For instance, a 1,3,4-oxadiazole (B1194373) has been successfully used as a bioisostere for an amide linker in thiazole-based RORγt inverse agonists, resulting in compounds with significantly improved aqueous solubility and pharmacokinetic profiles. nih.govresearchgate.net Similarly, the thiazole ring itself can act as a bioisostere for other rings, such as pyrazole, due to their similar size and shape. researchgate.net In one study, replacing a phenyl residue with a thiazole ring in a series of goniofufurone bioisosteres led to compounds with potent growth inhibitory effects against tumor cell lines. nih.gov

Scaffold hopping is a more drastic approach where the central core or "scaffold" of a known active molecule is replaced with a structurally different one, with the aim of identifying new intellectual property, improving properties, or finding novel binding modes. nih.gov For example, an unprecedented 2H-thiazolo[4,5-d] nih.govnih.govnih.govtriazole (ThTz) system has been developed as a novel building block to be used in scaffold-hopping strategies, demonstrating its potential for modifying existing pharmacologically active compounds. nih.govresearchgate.net This allows chemists to move into novel chemical spaces while maintaining the key pharmacophoric features required for biological activity.

Development and Refinement of Pharmacophore Models for Targeted Research

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for a molecule to interact with a specific biological target. These models serve as powerful tools for virtual screening of compound libraries and for guiding the rational design of new, more potent inhibitors.

For thiazole-2-amine derivatives, pharmacophore models have been successfully developed for various targets. In one study targeting Fibroblast Growth Factor Receptor 1 (FGFR1), a known cancer target, a quantitative pharmacophore model was generated using a training set of 28 known inhibitors. nih.gov This model was then validated and used as a virtual screening query to search a large database of virtual molecules, leading to the identification of a novel thiazole-2-amine hit. nih.gov Subsequent synthesis and testing of analogues of this hit confirmed its activity, demonstrating the utility of the pharmacophore model in discovering new lead compounds. nih.gov

Similarly, ligand-based drug design approaches have been used to develop new Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. nih.govnih.gov Inspired by the pharmacophoric features of the approved drug sunitinib, new models were created where the indolin-2-one moiety serves to form key hydrogen bonds in the hinge region of the receptor, while the thiazole ring acts as a linker to other functionalities that target different domains of the enzyme. nih.gov These computational models, often refined through iterative cycles of design, synthesis, and testing, are indispensable for modern drug discovery, enabling a more focused and efficient search for novel therapeutic agents. researchgate.net

Derivatization and Chemical Transformations of 4 2 Bromo 4 Fluorophenyl Thiazol 2 Amine

Functionalization of the Thiazole (B1198619) Ring System

The thiazole ring, particularly its 2-amino group, is a primary site for a variety of chemical reactions, enabling the synthesis of a diverse library of derivatives.

The primary amino group at the C2 position of the thiazole ring is a nucleophilic center that readily participates in several fundamental organic reactions. These transformations are crucial for building molecular complexity and modulating the compound's properties.

Acylation: The amino group can be acylated using agents like chloroacetyl chloride to form N-substituted chloroacetamide derivatives. nih.govresearchgate.netresearchgate.net This reaction typically proceeds in a suitable solvent like benzene (B151609) or acetone. researchgate.netresearchgate.net The resulting amide linkage serves as a key structural motif in many biologically active molecules. researchgate.net

Schiff Base Formation: Condensation reactions with various aromatic aldehydes lead to the formation of Schiff bases (imines). nih.gov This reaction involves refluxing the aminothiazole with the corresponding aldehyde, often catalyzed by a small amount of acid. nih.gov The resulting N=CH linkage extends the conjugation of the system and is a common strategy in the design of novel compounds. nih.gov

Urea (B33335) and Thiourea (B124793) Derivatives: The amino group can react with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively. nih.gov For instance, reaction with benzoyl isothiocyanate can introduce a benzoylthiourea (B1224501) moiety onto the thiazole core. nih.gov

Table 1: Representative Reactions at the Amino Group

| Reaction Type | Reagent Example | Product Type |

| Acylation | Chloroacetyl chloride | N-(thiazol-2-yl)acetamide |

| Schiff Base Formation | Substituted Benzaldehydes | (E)-N-(benzylidene)thiazol-2-amine |

| Urea Formation | Phenyl isocyanate | 1-phenyl-3-(thiazol-2-yl)urea |

The bromine atom attached to the phenyl ring is a key handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming biaryl structures. The bromine atom on the 4-(2-bromo-4-fluorophenyl)thiazol-2-amine can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters. mdpi.com This allows for the synthesis of complex molecules where the thiazole scaffold is linked to other aromatic systems, a common feature in drug discovery. mdpi.com For example, coupling with 4-fluorophenylboronic acid would yield a derivative with a fluorinated biphenyl (B1667301) structure. mdpi.com

Other Cross-Coupling Reactions: While Suzuki coupling is prevalent, other reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions are also theoretically applicable. These methods would allow for the introduction of alkenyl, alkynyl, and new amino groups, respectively, at the bromine position, further diversifying the range of accessible derivatives.

Table 2: Potential Cross-Coupling Reactions at the Bromine Site

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Base | C-C (Aryl-Aryl) |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand / Base | C-C (Aryl-Alkenyl) |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst / Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand / Base | C-N (Aryl-Amine) |

Direct derivatization of the fluorophenyl ring, other than at the bromine position, is less common but possible. The fluorine atom imparts specific electronic properties and can influence the reactivity of the entire molecule. While nucleophilic aromatic substitution of the fluorine atom is challenging, it is not impossible under harsh conditions or with specific activating groups. However, the primary route for modifying this moiety remains the transformation of the bromo-substituent.

Synthesis of Conjugates and Hybrid Molecules for Enhanced Research Probes

The ability to functionalize this compound at multiple sites makes it an excellent platform for constructing conjugates and hybrid molecules. These are complex structures where the core thiazole compound is linked to other pharmacologically relevant scaffolds to create probes with enhanced or novel activities.

Research has shown the successful synthesis of thiazole-based hybrids, such as linking them with benzimidazoles, pyrans, or pyrimidines. researchgate.netmdpi.com For instance, a derivative of the title compound could first undergo acylation at the amino group, followed by a Suzuki coupling at the bromine position to attach another heterocyclic system. This modular approach allows for the systematic exploration of chemical space to develop potent and selective research probes. frontiersin.org

Application as a Key Synthetic Intermediate in Complex Organic Synthesis

Owing to its versatile reactivity, this compound serves as a crucial intermediate in multi-step organic syntheses. The thiazole nucleus is a privileged scaffold found in numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties. nanobioletters.comnih.gov

The synthesis of new derivatives often starts with the Hantzsch thiazole synthesis, reacting an α-haloketone (in this case, 2-bromo-1-(2-bromo-4-fluorophenyl)ethan-1-one) with a thiourea. nih.govnih.gov Once the core this compound is formed, it becomes a building block for more elaborate molecules. For example, it can be used in the synthesis of potential kinase inhibitors, where the amino group interacts with the hinge region of the enzyme, and the substituted phenyl group occupies a hydrophobic pocket. The bromine atom provides a vector for further modification to optimize binding affinity and selectivity. mdpi.com This strategic utility solidifies its role as a valuable starting material in the development of new chemical entities for research.

Future Research Directions for 4 2 Bromo 4 Fluorophenyl Thiazol 2 Amine and Thiazole Chemistry

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Understanding

A deep understanding of a drug candidate's mechanism of action is crucial for its development. Modern "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level approach to unravel the complex biological interactions of molecules like 4-(2-bromo-4-fluorophenyl)thiazol-2-amine. nih.govoup.commaastrichtuniversity.nl By analyzing the complete set of genes, RNA transcripts, proteins, and metabolites in a biological system, researchers can move beyond a single-target focus to build a comprehensive picture of a compound's effects. nih.govresearchgate.net

The integration of these technologies can elucidate the molecular pathways affected by this compound. nih.govoup.com For instance, transcriptomics can reveal changes in gene expression, signaling potential toxicity or efficacy, while proteomics can identify the specific proteins that interact with the compound. researchgate.netnih.gov Metabolomics, which analyzes the profile of small-molecule metabolites, can provide a real-time snapshot of the physiological response to the drug. youtube.com This multi-omics approach is not just about data collection; it involves the in-depth bioinformatic analysis of these large datasets to identify patterns, predict drug responses, and discover biomarkers for patient stratification. oup.comnih.gov Such an integrated analysis can uncover previously unknown mechanisms of action and resistance, providing a more holistic understanding of the therapeutic potential and safety profile of thiazole (B1198619) derivatives. nih.govnih.gov

Table 1: Application of Omics Technologies in Thiazole Research

| Omics Technology | Application in Thiazole Drug Discovery | Potential Insights for this compound |

| Genomics | Identifying genetic variations that influence drug response and toxicity. nih.gov | Discovering genetic markers that predict patient sensitivity or resistance. |

| Transcriptomics | Analyzing changes in gene expression profiles post-treatment to understand mechanism of action. nih.govresearchgate.net | Identifying up- or down-regulated genes and pathways to elucidate its biological effects. |

| Proteomics | Identifying direct protein targets and off-targets of the compound. nih.gov | Confirming binding to intended targets and revealing potential for side effects. |

| Metabolomics | Characterizing changes in metabolic pathways to assess physiological response and toxicity. youtube.com | Revealing metabolic shifts that indicate therapeutic efficacy or adverse reactions. |

Exploration of Novel Biological Targets and Emerging Therapeutic Areas

The thiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.net While much research has focused on their anticancer properties, the versatility of 2-aminothiazoles warrants investigation into new therapeutic applications. nih.govmdpi.com

Recent studies have identified novel targets for thiazole derivatives beyond traditional chemotherapy. For example, specific thiazole compounds have shown potent inhibitory activity against key enzymes implicated in cancer progression, such as PI3K/mTOR, tubulin, and various protein kinases. nih.govnih.govnih.gov Some derivatives have been identified as inhibitors of SIRT2, a protein involved in cellular regulation, and as agents that can disrupt the eIF4E/eIF4G protein-protein interaction, which is critical for tumor cell growth. mdpi.com The exploration of these molecules as inhibitors of targets like cyclooxygenase (COX) enzymes also opens up avenues in anti-inflammatory therapies. nih.govacs.org Furthermore, the potential of thiazoles as antimicrobial and antiprotozoal agents continues to be an area of interest. mdpi.com Future research should systematically screen this compound and related analogs against a diverse panel of biological targets to uncover novel therapeutic opportunities in areas like neurodegenerative diseases, metabolic disorders, and infectious diseases. nih.govresearchgate.netnih.gov

Table 2: Investigated and Potential Biological Targets for Thiazole Derivatives

| Target Class | Specific Examples | Therapeutic Area | Reference(s) |

| Kinases | PI3K/mTOR, Tyrosine Kinases | Cancer | nih.gov, researchgate.net |

| Cytoskeletal Proteins | Tubulin | Cancer | nih.gov |

| Enzymes | SIRT2, Cyclooxygenase (COX), Urease | Cancer, Inflammation, Infectious Disease | mdpi.com, acs.org, researchgate.net |

| Protein-Protein Interactions | eIF4E/eIF4G | Cancer | N/A |

| Receptors | ChemR23 | Inflammatory Diseases | nih.gov |

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve efficiency. ijpsjournal.com Traditional methods for synthesizing heterocyclic compounds often rely on hazardous solvents and reagents. numberanalytics.com Future research in thiazole chemistry must prioritize the development of sustainable synthetic routes.

Significant progress has been made in the green synthesis of N-heterocycles, including 2-aminothiazoles. nih.gov Key strategies include the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400), and the application of energy-efficient techniques such as microwave and ultrasound irradiation. numberanalytics.comrasayanjournal.co.inias.ac.in These methods often lead to shorter reaction times, higher yields, and simpler purification processes. ijpsjournal.com The development of reusable and heterogeneous catalysts, including organocatalysts like asparagine and novel nanocatalysts, is another promising avenue. mdpi.comtandfonline.comrsc.org For example, one-pot, multi-component reactions are particularly attractive as they reduce the number of synthetic steps and minimize waste. rasayanjournal.co.inrsc.org Applying these green methodologies to the synthesis of this compound could make its production more cost-effective and environmentally friendly. rsc.org

Table 3: Green Chemistry Approaches for Thiazole Synthesis

| Green Chemistry Principle | Application in Thiazole Synthesis | Advantages | Reference(s) |

| Alternative Solvents | Use of water, PEG-400, or ionic liquids. | Reduced toxicity and environmental impact. | numberanalytics.com, ias.ac.in |

| Energy Efficiency | Microwave-assisted and ultrasound-assisted reactions. | Faster reaction rates, higher yields, reduced energy consumption. | nih.gov, numberanalytics.com |

| Catalysis | Use of recyclable heterogeneous catalysts, organocatalysts, and nanocatalysts. | Reduced waste, milder reaction conditions, catalyst reusability. | mdpi.com, tandfonline.com, rsc.org |

| Atom Economy | One-pot, multi-component synthesis strategies. | Fewer synthetic steps, reduced solvent use, and waste generation. | rasayanjournal.co.in |

Leveraging Chemoinformatics and Machine Learning for Accelerated Discovery and Design

The integration of computational tools is revolutionizing drug discovery. Chemoinformatics and machine learning offer powerful methods to accelerate the design and optimization of new drug candidates, including thiazole derivatives. researchgate.net These approaches use algorithms to analyze large datasets of chemical structures and biological activities to build predictive models. laccei.org

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach, establishing mathematical relationships between the chemical features of molecules and their biological effects. laccei.orgtandfonline.com These models can predict the activity of novel, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. imist.maresearchgate.net Machine learning algorithms, such as random forests and artificial neural networks, can create highly predictive QSAR models for properties like anticancer or anti-inflammatory activity. laccei.orgimist.ma Beyond activity prediction, these computational methods can be used for virtual screening of large compound libraries, molecular docking to predict how a molecule binds to its target, and predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net Generative AI models are also emerging as a transformative technology, capable of designing entirely new molecular structures with desired properties, which could dramatically accelerate the discovery of new lead compounds based on the this compound scaffold. youtube.comnih.govyoutube.com

Table 4: Chemoinformatics and Machine Learning in Thiazole Drug Discovery

| Computational Technique | Application | Benefit for Thiazole Research | Reference(s) |

| QSAR Modeling | Predicts biological activity based on chemical structure. | Prioritizes synthesis of potent analogs of this compound. | laccei.org, tandfonline.com, researchgate.net |

| Molecular Docking | Simulates the binding of a molecule to a protein target. | Elucidates mechanism of action and guides structure-based design. | researchgate.net, jpionline.org |

| Virtual Screening | Computationally screens large libraries of compounds for potential activity. | Identifies new thiazole-based hits for various therapeutic targets. | researchgate.net |

| Machine/Deep Learning | Develops advanced predictive models for activity, toxicity, and ADME properties. | Accelerates lead optimization and improves prediction accuracy. | tandfonline.com, imist.ma, nih.gov |

| Generative AI | Designs novel molecules with optimized properties. | Creates innovative thiazole scaffolds beyond existing chemical space. | youtube.com, youtube.com |

Q & A

Q. What are the recommended synthetic routes for 4-(2-Bromo-4-fluorophenyl)thiazol-2-amine, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via cyclization of α-bromo ketones with thiourea derivatives. For example:

- Method A : React 2-bromo-1-(2-bromo-4-fluorophenyl)ethanone with thiourea in glacial acetic acid containing anhydrous sodium acetate under reflux (6–8 hours, 70–80°C). Yield optimization (~70%) requires precise stoichiometric ratios and inert atmosphere .

- Method B : Substitute sodium acetate with potassium carbonate in benzene for milder conditions, achieving ~72% yield but requiring longer reaction times (4–6 hours) .

Key parameters include solvent polarity (acetic acid enhances cyclization), temperature control to avoid byproducts, and purification via column chromatography using ethyl acetate/hexane gradients.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR/IR : Use - and -NMR to confirm the thiazole ring (δ ~7.5–8.0 ppm for aromatic protons) and amine group (δ ~5.5 ppm). IR shows N–H stretching (~3400 cm) and C–S vibrations (~690 cm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, identifying hydrogen-bonding networks (e.g., N–H⋯Br interactions) and π-stacking of the fluorophenyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties, and how do they align with experimental data?

- DFT Workflow : Optimize geometry using hybrid functionals like B3LYP (incorporating exact exchange terms for accuracy ). Basis sets such as 6-311G(d,p) model electron distribution.

- Validation : Compare computed dipole moments and frontier molecular orbitals (HOMO-LUMO gaps) with experimental UV-Vis spectra. Discrepancies >0.5 eV may indicate inadequate functional selection or solvent effects .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

- Case Study : If DFT-predicted bond lengths deviate >0.05 Å from X-ray data (e.g., C–S bond in thiazole), re-evaluate functional choice (e.g., switch to M06-2X for better non-covalent interaction modeling) .

- Thermal Motion Analysis : Use SHELXH thermal ellipsoid plots to distinguish static disorder from dynamic motion, ensuring accurate geometric comparisons .

Q. How can hydrogen-bonding patterns in crystal structures inform supramolecular design?

Q. What methodological considerations apply to biological activity screening (e.g., cytotoxicity)?

- Assay Design : Use the Sulforhodamine B (SRB) assay for adherent cell lines. Fix cells with trichloroacetic acid, stain with SRB, and quantify via Tris-base extraction (OD). Include positive controls (e.g., doxorubicin) and normalize to cell density .

- SAR Studies : Modify substituents (e.g., replace Br with Cl or CF) and correlate with IC values. Thiazole derivatives with electron-withdrawing groups often enhance antibacterial activity .

Q. How can regioselectivity challenges in bromination/fluorination be addressed?

- Directed Bromination : Use NBS (N-bromosuccinimide) with Lewis acids (e.g., FeCl) to favor para-bromination on the fluorophenyl ring. Monitor reaction progress via LC-MS to detect di-brominated byproducts .

- Fluorine Stability : Avoid strong bases (e.g., NaOH) that may displace fluorine via nucleophilic aromatic substitution. Opt for mild conditions (pH 6–8) during workup .

Methodological Troubleshooting

Q. How to address low yields in thiazole cyclization reactions?

Q. What analytical techniques distinguish positional isomers (e.g., 4- vs. 5-bromo substitution)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.